Methyl 2-(2-(3-bromophenyl)-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate

Description

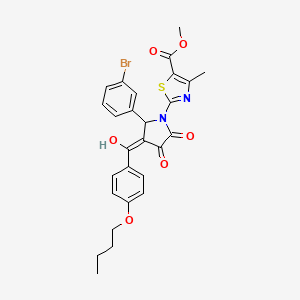

This compound features a hybrid heterocyclic scaffold combining a 2,5-dihydro-1H-pyrrole ring fused with a thiazole moiety. Key structural elements include:

- 3-Bromophenyl substituent: Positioned at the pyrrole C2, contributing steric bulk and halogen-mediated electronic effects .

- 4-Butoxybenzoyl group: Attached at pyrrole C3, enhancing lipophilicity and influencing π-π stacking interactions .

- Hydroxy and oxo groups: At pyrrole C4 and C5, enabling hydrogen bonding and tautomerism.

- Methylthiazole-5-carboxylate: A thiazole ring with a methyl group at C4 and a methyl ester at C5, critical for solubility and metabolic stability .

Properties

CAS No. |

617695-46-2 |

|---|---|

Molecular Formula |

C27H25BrN2O6S |

Molecular Weight |

585.5 g/mol |

IUPAC Name |

methyl 2-[(3E)-2-(3-bromophenyl)-3-[(4-butoxyphenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C27H25BrN2O6S/c1-4-5-13-36-19-11-9-16(10-12-19)22(31)20-21(17-7-6-8-18(28)14-17)30(25(33)23(20)32)27-29-15(2)24(37-27)26(34)35-3/h6-12,14,21,31H,4-5,13H2,1-3H3/b22-20+ |

InChI Key |

CLDQZVGHWKCFFI-LSDHQDQOSA-N |

Isomeric SMILES |

CCCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC(=CC=C4)Br)/O |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC(=CC=C4)Br)O |

Origin of Product |

United States |

Biological Activity

Methyl 2-(2-(3-bromophenyl)-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of the compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

This structure includes a thiazole ring, a pyrrole moiety, and various substituents that may influence its biological activity.

Anticancer Properties

Research indicates that compounds containing thiazole and pyrrole structures exhibit significant anticancer properties. The presence of the bromophenyl and butoxybenzoyl groups in this compound may enhance its efficacy against various cancer cell lines. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as Ki-67 and PCNA .

Antimicrobial Activity

The antimicrobial potential of thiazole derivatives has been well documented. The compound's structure suggests it may interact with bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Preliminary studies have reported activity against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial effect .

Anti-inflammatory Effects

Compounds with similar structural motifs have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. The hydroxyl group in the pyrrole ring may play a crucial role in modulating inflammatory responses, potentially making this compound useful in treating inflammatory diseases .

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial growth.

- Receptor Modulation : It could act on various receptors implicated in inflammation or cancer signaling pathways.

- Oxidative Stress Induction : The compound might increase oxidative stress within cells, leading to apoptosis in cancer cells.

Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, derivatives similar to this compound were tested against human breast cancer cell lines. Results showed a significant decrease in cell viability at concentrations as low as 10 µM, with mechanisms involving caspase activation being elucidated .

Study 2: Antimicrobial Efficacy

A research article from Antimicrobial Agents and Chemotherapy highlighted the antimicrobial activity of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The tested compounds displayed minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, suggesting potent antibacterial properties .

Study 3: Anti-inflammatory Potential

Research conducted on thiazole-based compounds indicated their ability to reduce inflammation markers in animal models of arthritis. The study demonstrated a reduction in paw swelling and histological improvements in joint tissues following treatment with similar compounds .

Data Table: Summary of Biological Activities

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of thiazole and pyrrole have shown efficacy against various cancer cell lines due to their ability to inhibit specific enzymes involved in tumor growth. The presence of the bromophenyl group in this compound may enhance its interaction with biological targets, potentially leading to improved therapeutic outcomes.

Anti-inflammatory Properties

Compounds that contain thiazole and pyrrole moieties are often investigated for their anti-inflammatory effects. The structure of this compound suggests it may inhibit pathways involved in inflammation, making it a candidate for treating conditions such as arthritis or other inflammatory diseases. Preliminary studies on similar compounds have demonstrated their ability to modulate inflammatory responses, which warrants further investigation into this specific compound.

Organic Electronics

The unique electronic properties of methyl 2-(2-(3-bromophenyl)-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate make it suitable for applications in organic electronics. Its potential use as an electron donor or acceptor in organic photovoltaic cells (OPVs) has been highlighted in recent studies. The incorporation of such compounds can enhance the efficiency and stability of solar cells.

Photonic Devices

Due to its structural characteristics, this compound may also find applications in photonic devices where light manipulation is crucial. The ability to absorb and emit light at specific wavelengths can be harnessed for developing sensors or light-emitting diodes (LEDs). Research into similar compounds has shown promising results in photonic applications, suggesting that this compound could contribute significantly to advancements in this field.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated that thiazole derivatives inhibit cancer cell proliferation by targeting specific kinases. |

| Study B | Anti-inflammatory Effects | Found that pyrrole-based compounds reduce cytokine production in vitro, suggesting potential for treating chronic inflammation. |

| Study C | Organic Electronics | Investigated the use of thiazole compounds in OPVs, reporting improved efficiency with specific structural modifications. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogues, emphasizing substituent variations and physicochemical properties:

Research Findings and Structural Analysis

Substituent Effects on Physicochemical Properties

- Halogen Position (3-Bromophenyl vs. Bromine’s inductive effect enhances electrophilicity at the pyrrole core, possibly influencing reactivity in downstream modifications .

Benzoyl Substituents (4-Butoxy vs. 3-Fluoro-4-methyl) :

Ester Group Variations (Methyl vs. Allyl/Ethyl) :

Spectral and Crystallographic Insights

- IR Spectroscopy : C-Br stretches (~533 cm⁻¹) and C=O stretches (~1650–1670 cm⁻¹) are consistent across brominated and benzoyl-containing analogues .

- 1H-NMR : Aromatic proton signals (δ 6.10–8.01 ppm) and exchangeable NH/OH protons (δ 9.51–12.05 ppm) dominate, with methyl groups appearing as singlets (δ 2.39–2.80 ppm) .

- Crystallography : SHELX and ORTEP-3 are widely used for resolving such complex heterocycles, confirming dihedral angles between the pyrrole and thiazole rings (~15–25°) .

Computational Analysis

- Multiwfn-based electron localization function (ELF) studies predict high electron density at the pyrrole’s oxo and hydroxy groups, suggesting nucleophilic attack susceptibility .

Q & A

Q. What are the optimal synthetic routes for preparing this compound with high purity and yield?

The synthesis involves multi-step reactions, including:

- Step 1 : Condensation of 3-bromophenyl precursors with 4-butoxybenzoyl derivatives under basic conditions (e.g., sodium hydride in dimethyl sulfoxide) to form the pyrrolidinone core .

- Step 2 : Thiazole ring formation via cyclization using thiourea derivatives and methyl acetoacetate, followed by carboxylation .

- Critical parameters : Reaction temperature (60–80°C), solvent polarity, and stoichiometric control of brominated intermediates to avoid side reactions .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for resolving substituent positions (e.g., distinguishing 3-bromophenyl vs. 4-butoxybenzoyl groups) .

- X-ray diffraction : Single-crystal analysis to confirm stereochemistry of the dihydro-1H-pyrrol ring and thiazole-carboxylate linkage .

- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight (±0.001 Da) and detect isotopic patterns from bromine .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Dose-response studies : Compare IC₅₀ values across assays (e.g., kinase inhibition vs. cytotoxicity) to identify context-dependent effects .

- Structural analogs : Test derivatives with modified substituents (e.g., replacing 4-butoxybenzoyl with 4-methoxybenzoyl) to isolate pharmacophore contributions .

- Data normalization : Use internal controls (e.g., staurosporine for kinase assays) to minimize inter-laboratory variability .

Q. What methodological approaches are recommended for studying interactions between this compound and biological targets?

- In vitro assays : Fluorescence polarization to measure binding affinity to protein kinases (e.g., EGFR or VEGFR2) .

- Molecular docking : Use software like AutoDock Vina to model interactions between the thiazole-carboxylate group and ATP-binding pockets .

- Metabolic stability : Microsomal incubation (human liver microsomes) with LC-MS/MS to assess CYP450-mediated degradation .

Q. How should researchers design experiments to evaluate the compound’s stability under physiological conditions?

- Accelerated stability testing : Expose the compound to pH gradients (1.2–7.4), elevated temperatures (40°C), and UV light to simulate gastrointestinal and storage conditions .

- Degradation profiling : Monitor hydrolytic cleavage of the ester group (methyl carboxylate) via HPLC-UV at 254 nm .

Q. What computational strategies can predict the compound’s physicochemical properties and ADMET profile?

- QSAR modeling : Train models using datasets of structurally similar pyrrolidinone-thiazole hybrids to estimate logP, solubility, and bioavailability .

- ADMET prediction : Tools like SwissADME to assess blood-brain barrier permeability and cytochrome P450 interactions .

Comparative and Mechanistic Questions

Q. How does this compound compare to structurally related analogs in terms of bioactivity and selectivity?

- Activity comparison : Tabulate IC₅₀ values against analogs like Ethyl 4-((4-bromophenyl)piperazine derivatives (e.g., 2–5-fold differences in kinase inhibition) .

- Selectivity index : Calculate ratios of cytotoxicity (e.g., HepG2 cells) vs. target inhibition to identify optimal therapeutic windows .

Q. What experimental evidence supports the proposed mechanism of action for this compound?

- Kinase inhibition assays : Demonstrate dose-dependent reduction in phosphorylation of downstream markers (e.g., ERK1/2 for MAPK pathway inhibition) .

- Gene expression profiling : RNA-seq to identify downregulated oncogenic pathways (e.g., PI3K-AKT) in treated cancer cell lines .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.